molecular formula C22H22ClN3OS B12921675 4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone CAS No. 5785-97-7

4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone

Cat. No.: B12921675
CAS No.: 5785-97-7
M. Wt: 411.9 g/mol
InChI Key: AMTDPCMPXBJWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone, also known by its CAS number 1385696-15-0, is a pyridazinone derivative with potential pharmacological significance. This compound has garnered attention due to its diverse biological activities, which include analgesic, anti-inflammatory, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN3OSC_{22}H_{22}ClN_{3}OS, and it exhibits a molecular weight of approximately 411.95 g/mol. The structure features a pyridazinone core substituted with a chlorobenzyl thio group and a piperidine moiety, which may contribute to its biological effects.

Analgesic Activity

Research indicates that derivatives of pyridazinones, including this compound, display significant analgesic properties. A study comparing various pyridazine derivatives found that certain substitutions enhanced analgesic effects in models of pain induced by inflammatory agents . The presence of the piperidine group is believed to enhance central nervous system penetration, thus contributing to the analgesic effect.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. In animal models, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Properties

Several studies have investigated the anticancer activity of pyridazinone derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Analgesic Efficacy

In a controlled study on rodents, this compound was administered to evaluate its analgesic effects using the formalin test. Results indicated a significant reduction in pain response compared to control groups, suggesting strong analgesic efficacy .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties through the carrageenan-induced paw edema model. The compound exhibited a dose-dependent reduction in edema formation, highlighting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Activity TypeRelated CompoundObserved EffectsReference
AnalgesicPyridazine DerivativeSignificant reduction in pain response
Anti-inflammatorySimilar PyridazinonesDose-dependent edema reduction
AnticancerPyridazinone AnaloguesCytotoxic effects on cancer cell lines

Properties

CAS No.

5785-97-7

Molecular Formula

C22H22ClN3OS

Molecular Weight

411.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-phenyl-5-piperidin-1-ylpyridazin-3-one

InChI

InChI=1S/C22H22ClN3OS/c23-18-11-9-17(10-12-18)16-28-21-20(25-13-5-2-6-14-25)15-24-26(22(21)27)19-7-3-1-4-8-19/h1,3-4,7-12,15H,2,5-6,13-14,16H2

InChI Key

AMTDPCMPXBJWNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.